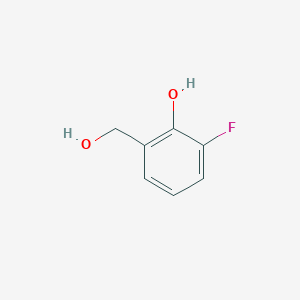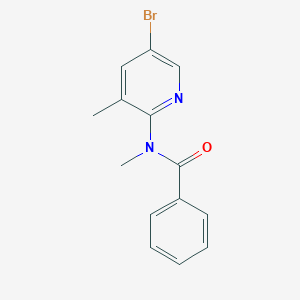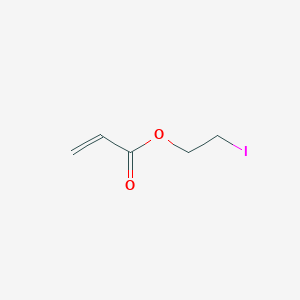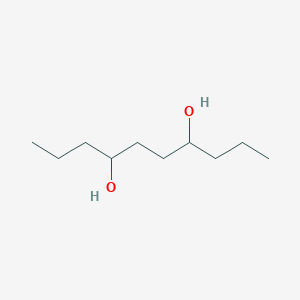
1-(4-Fluorophenoxy)-2-nitrobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-fluorophenol and ethyl chloroacetate in acetone as the solvent. Refluxing these starting materials leads to the formation of 1-(4-Fluorophenoxy)-2-nitrobenzene .
Molecular Structure Analysis
The molecular structure consists of a benzene ring with a fluorine atom attached at the para position (4-position) and a phenoxy group (C₆H₅O) attached at the ortho position (2-position). The bromine atom is present on the benzene ring .
Wissenschaftliche Forschungsanwendungen
Photophysics and Photochemistry of Nitroaromatic Compounds
- Nitroaromatic compounds like nitrobenzene have complex photophysics and photochemistry. Studies using CASPT2//CASSCF computations have characterized the main decay paths of these systems post-UV absorption. This research is crucial in understanding the photophysical properties of compounds similar to 1-(4-Fluorophenoxy)-2-nitrobenzene (Giussani & Worth, 2017).
Electrochemical Reduction Studies
- The electrochemical reduction of nitrobenzene derivatives has been explored, providing insights into the reduction mechanisms of similar compounds. Such studies are significant for understanding the electrochemical behaviors of 1-(4-Fluorophenoxy)-2-nitrobenzene and related molecules (Silvester et al., 2006).
Detection and Degradation Processes
- Detection methods for nitrobenzene and similar aromatics have been developed, which can aid in the identification and quantification of 1-(4-Fluorophenoxy)-2-nitrobenzene in environmental samples (Verma & Gupta, 1987). Furthermore, studies on the degradation of nitrobenzene by Fenton's reagent reveal the involvement of hydroxylation steps, which could be relevant to understanding the degradation pathways of 1-(4-Fluorophenoxy)-2-nitrobenzene (Carlos et al., 2008).
Substitution and Reaction Kinetics
- Research on the substitution kinetics of nitrobenzenes and their reaction with phenols in the presence of potassium carbonate provides insights into the reactivity of 1-(4-Fluorophenoxy)-2-nitrobenzene (Khalfina & Vlasov, 2005).
Organometallic Chemistry Applications
- Studies on bidentate benzimidazolylidene-Group 10 metal complexes, which include reactions starting from 1-fluoro-2-nitrobenzene, highlight potential applications of 1-(4-Fluorophenoxy)-2-nitrobenzene in the field of organometallic chemistry (Boydston et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-fluorophenoxy)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUGUAHSQDRBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenoxy)-2-nitrobenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B3267253.png)

![2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B3267280.png)
![7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3267289.png)

![3-Quinolinecarboxylic acid, 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester](/img/structure/B3267296.png)


![1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B3267316.png)
![3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid](/img/structure/B3267321.png)

